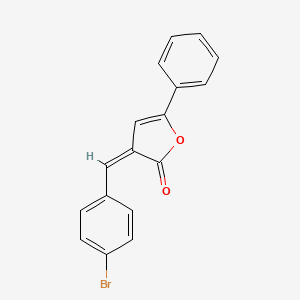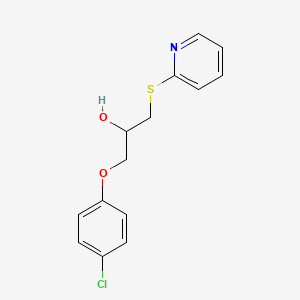
1-(4-chlorophenoxy)-3-(2-pyridinylthio)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenoxy)-3-(2-pyridinylthio)-2-propanol (CPPTP) is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. CPPTP belongs to the class of β-adrenergic receptor antagonists, also known as beta-blockers, which are commonly used to treat hypertension, angina, and heart failure. However, CPPTP has unique properties that make it a promising candidate for further research and development.
作用機序
CPPTP acts as a β-adrenergic receptor antagonist, blocking the binding of catecholamines such as epinephrine and norepinephrine to β-adrenergic receptors. This results in a decrease in heart rate and blood pressure, making it an effective treatment for cardiovascular diseases. Additionally, CPPTP has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and angiogenesis, contributing to its potential therapeutic applications in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects
CPPTP has been shown to have several biochemical and physiological effects, including a decrease in heart rate, blood pressure, and cardiac output. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, CPPTP has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.
実験室実験の利点と制限
One advantage of CPPTP is its specificity for β-adrenergic receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological processes. Additionally, CPPTP has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further drug development. However, one limitation of CPPTP is its relatively low potency compared to other β-adrenergic receptor antagonists, which may limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on CPPTP. One area of interest is its potential use in combination with other drugs for cancer therapy. CPPTP has been shown to enhance the anti-tumor effects of other drugs, such as cisplatin and doxorubicin, making it a promising candidate for combination therapy. Additionally, further research is needed to elucidate the mechanisms underlying CPPTP's effects on neurodegenerative diseases and identify potential therapeutic targets. Finally, the development of more potent derivatives of CPPTP may improve its effectiveness in various applications.
合成法
CPPTP can be synthesized through a multistep process involving the reaction of 4-chlorophenol with 2-pyridinethiol, followed by the addition of 2-chloro-1-(chloromethyl) ethyl ether and subsequent deprotection. This method has been reported in several scientific publications and has been optimized for high yield and purity.
科学的研究の応用
CPPTP has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor properties, making it a promising candidate for cancer therapy. Additionally, CPPTP has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-(4-chlorophenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c15-11-4-6-13(7-5-11)18-9-12(17)10-19-14-3-1-2-8-16-14/h1-8,12,17H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLUJDUHSYTCKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(COC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198680 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-3-{4-[(4-cyanobenzyl)oxy]-3-methoxyphenyl}-N-(3-methoxypropyl)acrylamide](/img/structure/B5123114.png)
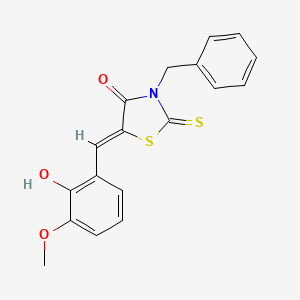
![lithium 3-{[4-(3-methylbutoxy)benzoyl]amino}propanoate](/img/structure/B5123125.png)
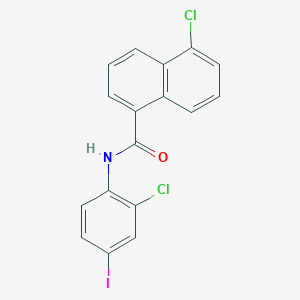
![ethyl 4-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B5123148.png)

![ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5123161.png)
![1-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5123173.png)
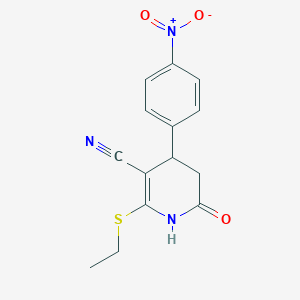

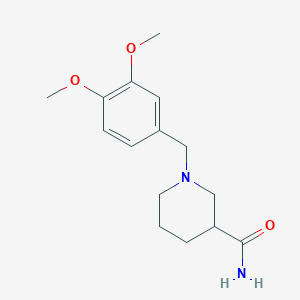
![2-(4-biphenylyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5123200.png)
![ethyl 2-({[(N-acetylmethionyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5123205.png)
